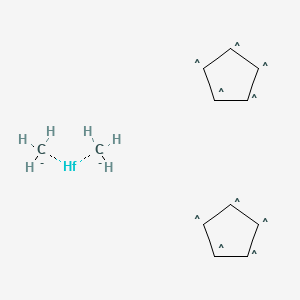
Dimethylbis(cyclopentadienyl)hafnium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(cyclopentadienyl)hafnium(IV) is an organometallic compound with the chemical formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylbis(cyclopentadienyl)hafnium(IV) can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction typically proceeds as follows:
-
Formation of Cyclopentadienylhafnium Dichloride
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Formation of Dimethylbis(cyclopentadienyl)hafnium(IV)
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production methods for Dimethylbis(cyclopentadienyl)hafnium(IV) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis(cyclopentadienyl)hafnium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Hydrolysis: The compound can react with water to form hafnium hydroxide and methane.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halides or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Substitution: Various substituted hafnium compounds, depending on the substituent used.
Hydrolysis: Hafnium hydroxide (Hf(OH)₄) and methane (CH₄)
Aplicaciones Científicas De Investigación
Dimethylbis(cyclopentadienyl)hafnium(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Electronics: It is employed in the fabrication of semiconductor devices due to its high thermal stability and unique electronic properties.
Biomedical Research: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Dimethylbis(cyclopentadienyl)hafnium(IV) involves its ability to coordinate with various substrates through its cyclopentadienyl and methyl groups. This coordination facilitates various chemical reactions, such as polymerization and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dimethylbis(cyclopentadienyl)hafnium(IV) is similar to other metallocenes, such as:
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
- Thermal Stability : Dimethylbis(cyclopentadienyl)hafnium(IV) exhibits higher thermal stability compared to its zirconium analogs.
- Electronic Properties : The electronic properties of hafnium-based compounds make them more suitable for applications in electronics and materials science.
List of Similar Compounds
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dihydride
Propiedades
Fórmula molecular |
C12H16Hf-2 |
|---|---|
Peso molecular |
338.74 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1; |
Clave InChI |
APIRBNXPIFVSAN-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



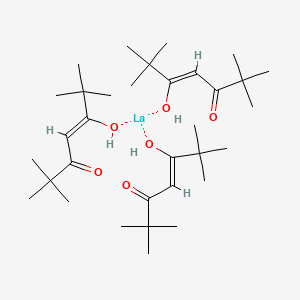

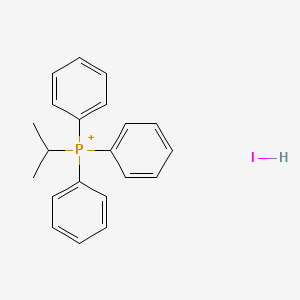


![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
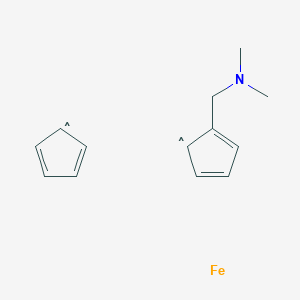
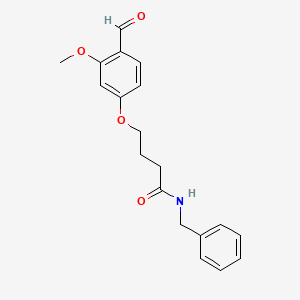

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

